N-{3-[1-(4-fluorobenzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide N-{3-[1-(4-fluorobenzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 851782-98-4
VCID: VC6889852
InChI: InChI=1S/C23H21FN4O6S2/c1-2-35(31,32)26-19-7-3-5-16(13-19)22-15-23(17-6-4-8-20(14-17)28(29)30)27(25-22)36(33,34)21-11-9-18(24)10-12-21/h3-14,23,26H,2,15H2,1H3
SMILES: CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C23H21FN4O6S2
Molecular Weight: 532.56

N-{3-[1-(4-fluorobenzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

CAS No.: 851782-98-4

Cat. No.: VC6889852

Molecular Formula: C23H21FN4O6S2

Molecular Weight: 532.56

* For research use only. Not for human or veterinary use.

N-{3-[1-(4-fluorobenzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide - 851782-98-4

Specification

CAS No. 851782-98-4
Molecular Formula C23H21FN4O6S2
Molecular Weight 532.56
IUPAC Name N-[3-[2-(4-fluorophenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Standard InChI InChI=1S/C23H21FN4O6S2/c1-2-35(31,32)26-19-7-3-5-16(13-19)22-15-23(17-6-4-8-20(14-17)28(29)30)27(25-22)36(33,34)21-11-9-18(24)10-12-21/h3-14,23,26H,2,15H2,1H3
Standard InChI Key HUVKLOGXLMKWFO-UHFFFAOYSA-N
SMILES CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)F

Introduction

N-{3-[1-(4-fluorobenzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is notable for its potential applications in developing anti-inflammatory and antiviral agents. It features a sulfonamide group, which is well-known for its biological activity, and incorporates a pyrazole moiety that enhances its pharmacological properties.

Synthesis

The synthesis of N-{3-[1-(4-fluorobenzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multi-step chemical reactions. These reactions often require sulfonyl chlorides and amines as starting materials. The process involves controlled conditions, using solvents such as dichloromethane or acetonitrile, and catalysts like pyridine to facilitate the reaction. Monitoring of the reaction progress can be performed using techniques such as thin-layer chromatography (TLC).

Mechanism of Action

The mechanism of action for this compound primarily relates to its ability to inhibit certain enzymes involved in inflammatory pathways. Studies have shown that compounds with similar structures can modulate the production of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-alpha), and interleukin-6 (IL-6). This modulation is crucial in treating inflammatory diseases.

Potential Applications

N-{3-[1-(4-fluorobenzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide exemplifies the intersection of organic chemistry and pharmacology, providing avenues for further research into therapeutic agents targeting inflammatory pathways. Its potential applications include:

  • Anti-inflammatory Agents: By modulating inflammatory cytokines.

  • Antiviral Agents: Through mechanisms not fully detailed in the available literature.

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